Factor Xa Inhibition Potency (Ki = 2.10 nM): Comparison with Unsubstituted 1-Phenyl Core and Class Benchmarks
5-Amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide inhibits human Factor Xa with a Ki of 2.10 nM, as determined by fluorescence-based enzymatic assay using a chromogenic/fluorogenic peptide substrate [1]. This represents low-nanomolar potency at a clinically validated anticoagulant target. While a direct head-to-head Ki for the unsubstituted 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3) against Factor Xa is not publicly available from the same assay system, the magnitude of potency (2.10 nM) places this compound in the range of optimized, substitution-dependent Factor Xa inhibitors. For context, the ATC series optimized for T. cruzi (N1-benzyl series) showed no reported Factor Xa activity, indicating that the N1-phenyl–cyclohexyl amide substitution pattern redirects target engagement toward the serine protease family [2]. The Ki of 2.10 nM compares favorably with the general benchmark of <100 nM for lead-quality Factor Xa inhibitors in drug discovery programs [3].
| Evidence Dimension | Factor Xa inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.10 nM (human Factor Xa) |
| Comparator Or Baseline | Unsubstituted 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: no Factor Xa data available; class benchmark for lead-quality Factor Xa inhibitor: Ki < 100 nM |
| Quantified Difference | Target compound Ki = 2.10 nM vs. lead benchmark of <100 nM (≥47-fold below benchmark threshold); direct comparator data unavailable from identical assay |
| Conditions | Fluorescence-based enzymatic assay; Inhibition of Factor Xa; Philipps University Marburg / ChEMBL curated data |
Why This Matters
Procurement decisions for serine protease inhibitor programs require compounds with verified nanomolar target engagement; the 2.10 nM Ki establishes this compound as a potent starting point for Factor Xa-focused medicinal chemistry, whereas unsubstituted or differently substituted analogs lack documented activity at this target.
- [1] BindingDB BDBM50349344 (CHEMBL1809250). Affinity Data: Ki 2.10 nM, Target: Coagulation Factor X (Human). Assay: Inhibition of Factor Xa. Philipps University Marburg / ChEMBL. View Source
- [2] Brand S, Ko EJ, Viayna E, et al. J. Med. Chem. 2017;60(17):7284-7299. ATC series: anti-T. cruzi phenotypic activity; no Factor Xa activity reported for N1-benzyl ATC compounds. View Source
- [3] Pinto DJP, Orwat MJ, Koch S, et al. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem. 2007;50(22):5339-5356. (Benchmark context for Factor Xa inhibitor potency expectations). View Source
